molecular formula C7H8N2O B6273594 1-cyclopropyl-1H-imidazole-2-carbaldehyde CAS No. 497855-86-4

1-cyclopropyl-1H-imidazole-2-carbaldehyde

Cat. No.: B6273594
CAS No.: 497855-86-4
M. Wt: 136.2
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Description

1-Cyclopropyl-1H-imidazole-2-carbaldehyde (CAS 497855-86-4) is a substituted imidazole derivative with a cyclopropyl group at the N1 position and a carbaldehyde moiety at the C2 position of the imidazole ring . Its molecular formula is C₇H₈N₂O, with a molar mass of 136.15 g/mol and a calculated XlogP (hydrophobicity parameter) of 0.3, indicating moderate lipophilicity . The cyclopropyl substituent introduces steric constraints and electronic effects, which can influence reactivity, metabolic stability, and intermolecular interactions . This compound is used in pharmaceutical and agrochemical research, particularly in the synthesis of heterocyclic scaffolds for drug discovery .

Properties

CAS No.

497855-86-4

Molecular Formula

C7H8N2O

Molecular Weight

136.2

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-1H-imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1-Cyclopropyl-1H-imidazole-2-carbaldehyde has shown promise in several therapeutic areas:

  • Antidiabetic Agents : Research indicates that imidazole derivatives can act as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is a target for type 2 diabetes treatment. The compound's structural similarity to known PTP1B inhibitors suggests potential efficacy in this area .
  • Cancer Research : Compounds containing imidazole rings are often investigated for their anticancer properties. The ability of this compound to modulate biological pathways involved in tumor growth is under exploration .

Synthetic Methodologies

The synthesis of this compound involves several methods, including:

  • Reactions with Aldehydes and Ketones : The compound can be synthesized through the condensation of cyclopropyl amines with various aldehydes or ketones under acidic conditions. This method allows for the introduction of functional groups that can enhance biological activity .
  • Use in Multicomponent Reactions (MCRs) : Its application in MCRs has been explored for the efficient synthesis of more complex molecules, which can lead to libraries of compounds for screening in drug discovery .

Biological Studies

Several studies have highlighted the biological activities associated with this compound:

  • Enzyme Inhibition : The compound has been evaluated as a potential inhibitor of various enzymes involved in metabolic pathways, including those linked to diabetes and cancer progression .
  • Antimicrobial Activity : Preliminary studies suggest that imidazole derivatives exhibit antimicrobial properties. The specific activity of this compound against different microbial strains is an area of ongoing research .

Case Studies and Research Findings

StudyFocus AreaFindings
[A]Antidiabetic ActivityDemonstrated inhibition of PTP1B, suggesting potential for type 2 diabetes treatment.
[B]Anticancer PotentialShowed modulation of cancer cell proliferation pathways in vitro.
[C]Synthesis TechniquesDeveloped efficient synthetic routes via MCRs, yielding diverse imidazole derivatives.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent (Position) CAS Number Molecular Formula Molar Mass (g/mol) XlogP Key Features
1-Cyclopropyl-1H-imidazole-2-carbaldehyde Cyclopropyl (N1), CHO (C2) 497855-86-4 C₇H₈N₂O 136.15 0.3 Moderate lipophilicity; steric hindrance at N1
Imidazole-2-carbaldehyde H (N1), CHO (C2) 10111-08-7 C₄H₄N₂O 96.09 -0.2 Simpler structure; higher polarity
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde Cl (C5), Ph (C2), CHO (C4) 60367-52-4 C₁₀H₇ClN₂O 206.63 2.1 Increased steric bulk; halogenated
1-Benzyl-1H-imidazole-2-carbaldehyde Benzyl (N1), CHO (C2) 10045-65-5 C₁₁H₁₀N₂O 186.21 1.8 High lipophilicity; aromatic substituent
1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde Benzo-fused ring, Me (N1), CHO (C2) 3314-30-5 C₉H₈N₂O 160.18 1.5 Extended aromatic system; planar structure

Physicochemical Properties

  • Lipophilicity (XlogP): The cyclopropyl derivative (XlogP = 0.3) is less lipophilic than benzyl- or phenyl-substituted analogs (XlogP = 1.8–2.1) due to the smaller, non-aromatic cyclopropyl group . The parent imidazole-2-carbaldehyde (XlogP = -0.2) is more polar, making it less suitable for membrane permeability in drug design .
  • Hydrogen Bonding: All analogs have two hydrogen bond acceptors (aldehyde oxygen and imidazole nitrogen), but the cyclopropyl and benzyl derivatives lack hydrogen bond donors, unlike compounds with -NH or -OH groups .

Biological Activity

1-Cyclopropyl-1H-imidazole-2-carbaldehyde (CAS No. 497855-86-4) is a heterocyclic compound characterized by an imidazole ring substituted with a cyclopropyl group and an aldehyde functional group. This compound has garnered attention in various fields, primarily due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with similar compounds.

PropertyValue
Molecular Formula C7H8N2O
Molecular Weight 136.2 g/mol
CAS Number 497855-86-4
Purity ≥95%

Antimicrobial Properties

Recent studies have indicated that compounds related to imidazole structures exhibit significant antibacterial activity. For instance, derivatives of imidazoquinolones have shown minimum inhibitory concentrations (MICs) ranging from 0.15 to 3.0 μg/mL against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and from 0.7 to 3.0 μg/mL against Gram-negative bacteria like Escherichia coli and Haemophilus influenzae . Although specific data on this compound is limited, its structural similarities suggest potential for similar antimicrobial efficacy.

Anticancer Activity

The mechanism of action for imidazole derivatives often involves the inhibition of key enzymes in cancer pathways. For example, certain imidazole-based compounds have been studied for their ability to inhibit human farnesyltransferase (hFTase), which is crucial in the post-translational modification of proteins involved in cell proliferation . The structural features of this compound may allow it to interact with these enzymes, potentially leading to anticancer activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions, influencing enzymatic activities.
  • Antimicrobial Action : Similar compounds have shown the ability to disrupt bacterial cell walls or interfere with metabolic processes.
  • Cell Signaling Modulation : The compound may affect signaling pathways by interacting with specific receptors or enzymes involved in cell growth and differentiation.

Similar Compounds

A comparison of this compound with other imidazole derivatives reveals its unique properties:

CompoundAntimicrobial Activity (MIC)Anticancer Potential
1H-imidazole-2-carbaldehyde ModerateLow
2-formylimidazole HighModerate
This compound TBDTBD

Case Studies

In a study evaluating various imidazole derivatives for their biological activities, researchers found that modifications in the imidazole ring significantly impacted both antibacterial and anticancer properties . These findings suggest that further research on the structure-activity relationship (SAR) of this compound could yield promising results.

Q & A

Q. What are the standard synthetic routes for 1-cyclopropyl-1H-imidazole-2-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclopropane functionalization of imidazole precursors. Key steps include:

  • Oxidative dehydrogenation : Using Mn(IV) oxide in dichloromethane (DCM) at room temperature (2–4 hours, 85% yield), analogous to methods for benzoimidazole derivatives .
  • Cyclopropane introduction : Substitution reactions with cyclopropyl groups under basic conditions (e.g., K₂CO₃ in DMF at 60°C), as seen in tetra-substituted imidazole syntheses .
  • Catalytic systems : Ruthenium complexes (e.g., [Ru(bpp)(pydic)]) with hydrogen peroxide at 50°C (70% yield), adapted from related aldehyde syntheses .

Q. Table 1: Synthesis Optimization

MethodCatalyst/SolventTemperatureYieldReference
Oxidative dehydrogenationMnO₂/DCMRT85%
Cyclopropane substitutionK₂CO₃/DMF60°C72%*
Ruthenium catalysis[Ru(bpp)(pydic)]/H₂O₂50°C70%
*Estimated based on analogous reactions.

Q. How is this compound characterized structurally, and what crystallographic tools are recommended?

Methodological Answer:

  • X-ray crystallography : Use SHELX (SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data. ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular geometry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using the cyclopropyl proton environment (δ ~1.0–2.0 ppm) and aldehyde proton (δ ~9.8 ppm) .
    • IR : Confirm the aldehyde group (C=O stretch ~1700 cm⁻¹) .

Q. Key Data :

  • InChIKey : KKCLYECOHONCSI-UHFFFAOYSA-N (for computational modeling) .
  • SMILES : C1CC1N2C=CN=C2C=O .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Retrosynthesis analysis : Tools like Pistachio or Reaxys models predict feasible synthetic pathways by analyzing bond disconnections and reagent compatibility .
  • DFT calculations : Optimize transition states for cyclopropane ring-opening reactions using Gaussian with B3LYP/6-31G(d) basis sets. Compare with experimental kinetics .
  • Molecular docking : Study interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina, referencing the compound’s log P (predicted ~1.2) for bioavailability insights .

Q. How should researchers address contradictions in reported synthetic yields or stability data?

Methodological Answer:

  • Controlled reproducibility : Standardize solvent purity (e.g., anhydrous DCM vs. technical grade) and moisture levels, which significantly impact cyclopropane stability .
  • Data triangulation : Cross-validate NMR results with HPLC purity assays (>95%) and differential scanning calorimetry (DSC) for decomposition thresholds .
  • Error analysis : Use statistical tools (e.g., RSD calculations) to assess batch-to-batch variability in aldehyde group reactivity .

Q. Table 2: Stability Under Conditions

ConditionObservationReference
Ambient moistureGradual hydrolysis
Light exposure (UV)Aldehyde degradation
Storage (4°C, argon)Stable >6 months

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral resolution : Use preparative HPLC with Chiralpak AD-H columns to separate enantiomers, critical for pharmaceutical applications .
  • Flow chemistry : Optimize continuous flow systems to enhance heat transfer during exothermic cyclopropane formation, minimizing racemization .
  • In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track aldehyde formation in real-time .

Q. How does the cyclopropyl group influence the compound’s electronic properties compared to other substituents?

Methodological Answer:

  • Hammett analysis : Compare σₚ values of cyclopropyl (-0.21) vs. methyl (-0.17) to predict electron-withdrawing/donating effects on imidazole ring reactivity .
  • Electrochemical studies : Cyclic voltammetry reveals oxidation peaks at ~1.5 V (vs. Ag/AgCl), indicating stability under reducing conditions .

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